![molecular formula C17H16N4O4S2 B2540025 Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946209-66-1](/img/no-structure.png)

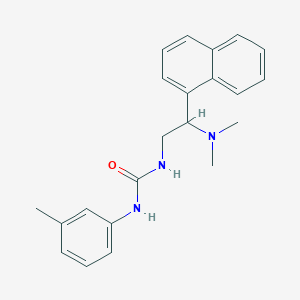

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

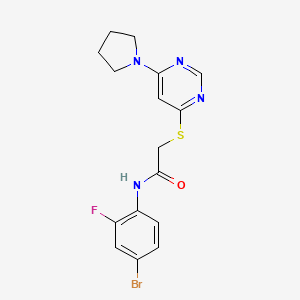

The compound of interest, Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential pharmacological properties. While the exact compound is not directly described in the provided papers, there are several related compounds that can give insights into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of related thiazole and pyrimidine derivatives has been reported in the literature. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used as a starting material to create various substituted phenyl thiazolopyridine derivatives . These methods could potentially be adapted or provide inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and density functional theory (DFT) calculations. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the results were in good agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed with aromatic amines and monosubstituted hydrazines to produce substituted thiazolopyridine derivatives . This indicates that the compound of interest may also undergo reactions with amines and hydrazines to form new structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to some extent. For instance, the antiulcer properties of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate were evaluated, showing that it is a H+/K(+)-ATPase inhibitor with mucosal protective activity . This suggests that the compound may also exhibit biological activity and could be a candidate for pharmacological studies.

Wirkmechanismus

Target of Action

Compounds containing a benzothiazole moiety have been found to exhibit anti-tubercular and anti-inflammatory properties. They are known to target enzymes such as cyclooxygenase (COX) enzymes , which play a key role in inflammation.

Mode of Action

Benzothiazole derivatives inhibit the activity of their target enzymes. For instance, in the case of COX enzymes, these compounds suppress the enzymes, thereby preventing the conversion of arachidonic acid into inflammatory mediators like prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes disrupts the synthesis of prostaglandins, leading to a reduction in inflammation . This is a part of the larger arachidonic acid metabolism pathway.

Result of Action

The inhibition of target enzymes by benzothiazole derivatives leads to a decrease in the production of inflammatory mediators, resulting in anti-inflammatory effects .

Safety and Hazards

Zukünftige Richtungen

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on developing new benzothiazole derivatives with improved pharmacological profiles, as well as studying their mechanisms of action in more detail .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl thioacetate, followed by reaction with 2-aminobenzo[d]thiazole-6-carboxylic acid and subsequent cyclization to form the target compound.", "Starting Materials": [ "Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate", "2-bromoethyl thioacetate", "2-aminobenzo[d]thiazole-6-carboxylic acid" ], "Reaction": [ "Step 1: Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is reacted with 2-bromoethyl thioacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-bromoethylthio)-4,6-dimethylpyrimidine-5-carboxylate.", "Step 2: The intermediate from step 1 is then reacted with 2-aminobenzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound, Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] } | |

CAS-Nummer |

946209-66-1 |

Produktname |

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate |

Molekularformel |

C17H16N4O4S2 |

Molekulargewicht |

404.46 |

IUPAC-Name |

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22) |

InChI-Schlüssel |

NDYMCCWKHUFIHF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

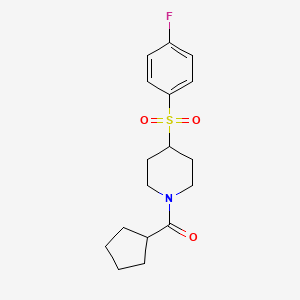

![2-((4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2539943.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-2-chloro-N-phenylacetamide](/img/structure/B2539945.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

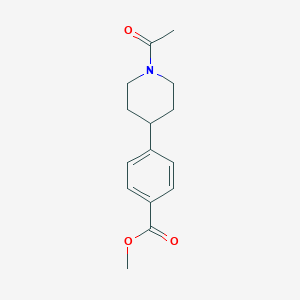

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)

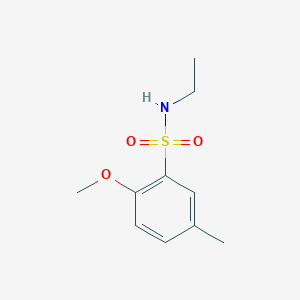

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)